molecular formula C12H12O3 B8676550 2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- CAS No. 55004-80-3

2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl-

Cat. No.: B8676550
CAS No.: 55004-80-3
M. Wt: 204.22 g/mol
InChI Key: SKASSVARNXDRMC-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse biological activities and is used in various scientific research fields. Its molecular formula is C12H12O3, and it has a molecular weight of 204.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- typically involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. One common method is the Pechmann condensation, where phenol reacts with ethyl acetoacetate under acidic conditions to form the coumarin derivative. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its anticoagulant and anti-inflammatory activities.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The biological effects of 2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- are primarily due to its ability to interact with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Additionally, its antioxidant properties are linked to the scavenging of free radicals and the inhibition of oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- stands out due to its unique substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its lipophilicity, making it more effective in certain biological applications compared to other coumarin derivatives .

Properties

CAS No.

55004-80-3

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-hydroxy-5,6,7-trimethylchromen-2-one

InChI

InChI=1S/C12H12O3/c1-6-4-10-12(8(3)7(6)2)9(13)5-11(14)15-10/h4-5,13H,1-3H3

InChI Key

SKASSVARNXDRMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)C)C(=CC(=O)O2)O

Origin of Product

United States

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